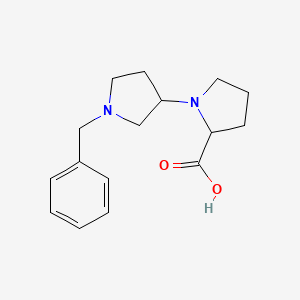

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(20)15-7-4-9-18(15)14-8-10-17(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAQYNSGHCHAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(C2)CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the interactions of pyrrolidine derivatives with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyl group and carboxylic acid functional group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid with structurally and functionally related pyrrolidine derivatives:

Key Comparisons :

Structural Complexity: The target compound’s bicyclic structure distinguishes it from monocyclic analogs like 1-benzyl-pyrrolidine-2-carboxylic acid . 1-(4-Chlorobenzoyl)pyrrolidine-2-carboxylic acid replaces the benzyl group with an electron-withdrawing chlorobenzoyl group, which could increase metabolic stability but reduce hydrophobic interactions compared to the target compound .

Biological Activity :

- Orexin antagonists (e.g., ) highlight the importance of benzyl and acyl groups in receptor binding. The target compound lacks an acyl group but retains the benzyl moiety, suggesting possible overlap in receptor affinity .

- Compound 2 () demonstrates that bulky substituents (e.g., biphenyl) enhance receptor modulation. The target compound’s benzyl group may offer similar advantages but with reduced steric bulk .

Physicochemical Properties :

- Solubility : Pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate aqueous solubility (~442 mg/L for unsubstituted analogs) . The target compound’s benzyl group likely reduces solubility compared to simpler derivatives like 1-benzyl-pyrrolidine-2-carboxylic acid but may be offset by the carboxylic acid’s polarity .

- Synthetic Accessibility : Analogs in and were synthesized via hydrogenation and coupling reactions with yields of 31–68%, suggesting similar challenges for the target compound .

Applications :

- The target compound’s dual functionality (benzyl + carboxylic acid) positions it as a candidate for metal-organic frameworks (MOFs) or enzyme inhibitors, akin to 1-((pyridin-3-yl)methyl)-pyrrolidine-2-carboxylic acid in coordination chemistry .

Research Findings and Contradictions

- reports high purity (>99%) and moderate yields (31–36%) for orexin antagonists, implying that the target compound’s synthesis may require optimized conditions to achieve comparable purity .

- provides detailed physicochemical data (e.g., density: 1.401 g/cm³) for a chlorobenzoyl analog, but similar metrics for the target compound remain unverified .

Biological Activity

1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid (CAS No. 1485766-93-5) is a complex organic compound characterized by a pyrrolidine ring with a benzyl substitution and a carboxylic acid functional group. This compound is part of the pyrrolidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is . The structure features:

- Pyrrolidine Ring : A five-membered ring containing nitrogen.

- Benzyl Group : A phenyl group attached to a methylene (-CH2-) bridge.

- Carboxylic Acid Group : A functional group (-COOH) that contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The presence of the carboxylic acid group enhances its solubility and facilitates interactions with polar biological environments.

Medicinal Chemistry Applications

This compound has been explored for its potential in:

- Anticancer Activity : Related compounds have shown promising results in inhibiting cancer cell proliferation, particularly in assays targeting PARP (Poly (ADP-ribose) polymerase), an enzyme involved in DNA repair. For example, derivatives with similar structures exhibited IC50 values around 4 nM against PARP-1 and PARP-2, indicating strong inhibitory effects comparable to established drugs like veliparib .

Enzyme Inhibition Studies

Research indicates that this compound can inhibit specific enzymes critical for various biological processes. The inhibition potency varies based on structural modifications, highlighting the importance of the side chain length and functional groups on the pyrrolidine ring.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Values (nM) | Reference |

|---|---|---|---|

| PARP Inhibition | PARP-1, PARP-2 | ~4 | |

| Cell Proliferation | MDA-MB-436 | 17.4 | |

| CAPAN-1 | 11.4 |

Case Studies

In a study focusing on structure-activity relationships (SAR), various derivatives were synthesized and tested for their anticancer properties. The findings suggested that modifications to the benzyl group significantly influenced the compound's ability to penetrate cell membranes and inhibit tumor growth .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Pyrrolidine Ring : Achieved through cyclization reactions.

- Benzyl Group Introduction : Via nucleophilic substitution.

- Carboxylation : Using carbon dioxide or other carboxylating agents to introduce the carboxylic acid functionality.

Q & A

Q. What are the recommended synthetic routes for 1-(1-Benzylpyrrolidin-3-yl)pyrrolidine-2-carboxylic acid, and how can computational methods optimize these pathways?

- Methodological Answer : The synthesis of this compound typically involves coupling reactions between pyrrolidine derivatives and benzyl-protected intermediates. For example, analogous protocols for pyrrolidine-based compounds utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acid and amine groups . Computational optimization, such as quantum chemical calculations (e.g., density functional theory), can predict reaction pathways and transition states, reducing trial-and-error experimentation. Integrating information science to analyze experimental data (e.g., reaction yields, solvent effects) allows researchers to narrow optimal conditions (e.g., temperature, catalyst loading) efficiently .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify backbone protons (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and benzyl group aromatic protons (δ 7.2–7.4 ppm). Diastereotopic protons may split into multiplets due to restricted rotation .

- LC-HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] with <5 ppm error). For example, related compounds show [M+H] = 404.1980 in LC-HRMS .

- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm) and pyrrolidine N-H bends (~3300 cm) are diagnostic .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use and dispose of contaminated gloves according to hazardous waste protocols .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when synthesizing this compound under varying conditions?

- Methodological Answer : Contradictions often arise from unoptimized parameters (e.g., solvent polarity, stoichiometry). A systematic approach includes:

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst type) .

- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions. For instance, ICReDD’s method combines reaction path searches with experimental validation to identify overlooked intermediates .

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time to pinpoint yield discrepancies .

Q. What strategies are effective for designing novel derivatives of this compound to explore structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Replace the benzyl group with substituted aryl rings (e.g., 3,4-dimethoxybenzyl) to assess electronic effects, as seen in dual orexin receptor antagonists .

- Stereochemical Variation : Synthesize enantiomers via chiral auxiliaries (e.g., tert-butoxycarbonyl protection) to study stereoselective bioactivity .

- Bioisosteric Replacement : Substitute the carboxylic acid with amides or esters to modulate solubility and membrane permeability .

Q. What challenges arise in scaling up the synthesis from milligram to gram scale, and how can they be addressed?

- Methodological Answer :

- Reactor Design : Transition from batch to flow chemistry improves heat/mass transfer. Membrane separation technologies (e.g., nanofiltration) aid in purifying intermediates .

- Process Control : Implement automated systems to monitor pH, temperature, and pressure. Simulation software (e.g., Aspen Plus) models large-scale reaction kinetics .

- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction vs. chromatography) to reduce solvent waste .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?

- Methodological Answer :

- Purity Assessment : Confirm batch purity via HPLC (≥95%) to rule out impurities causing signal splitting .

- Deuterated Solvent Effects : Compare NMR data in identical solvents (e.g., DO vs. CDCl) to isolate solvent-induced shifts .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure of a representative batch .

Methodological Tools and Resources

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Chemistry Software : Gaussian or ORCA for calculating pKa, logP, and solubility .

- Molecular Dynamics (MD) : GROMACS or AMBER simulate conformational flexibility in aqueous environments .

- Cheminformatics Platforms : PubChem and ChemSpider provide validated datasets for benchmarking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.